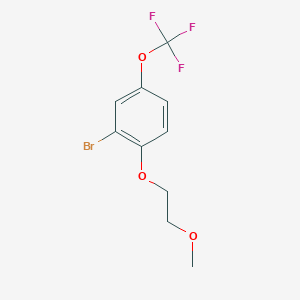

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene

CAS No.:

Cat. No.: VC13692093

Molecular Formula: C10H10BrF3O3

Molecular Weight: 315.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrF3O3 |

|---|---|

| Molecular Weight | 315.08 g/mol |

| IUPAC Name | 2-bromo-1-(2-methoxyethoxy)-4-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C10H10BrF3O3/c1-15-4-5-16-9-3-2-7(6-8(9)11)17-10(12,13)14/h2-3,6H,4-5H2,1H3 |

| Standard InChI Key | FWKNWXNMZJOICP-UHFFFAOYSA-N |

| SMILES | COCCOC1=C(C=C(C=C1)OC(F)(F)F)Br |

| Canonical SMILES | COCCOC1=C(C=C(C=C1)OC(F)(F)F)Br |

Introduction

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene is an organic compound with a complex structure featuring a benzene ring substituted with a bromine atom, a 2-methoxyethoxy group, and a trifluoromethoxy group. This compound is of interest in organic chemistry due to its unique combination of functional groups, which impart distinct chemical and physical properties.

Synthesis Methods

The synthesis of 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene typically involves multi-step reactions starting from simpler benzene derivatives. A common approach might include:

-

Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom onto the benzene ring.

-

Etherification: Introducing the 2-methoxyethoxy group through an etherification reaction.

-

Trifluoromethoxylation: Incorporating the trifluoromethoxy group, possibly through a nucleophilic substitution reaction.

These steps require careful control of reaction conditions and the use of appropriate catalysts to achieve high yields and purity.

Chemical Reactions and Applications

2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene can undergo various chemical reactions, including:

-

Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alkoxides.

-

Oxidation Reactions: The methoxyethoxy group can be oxidized to form aldehydes or carboxylic acids.

-

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

These reactions make it a versatile intermediate in organic synthesis, potentially useful in the development of pharmaceuticals and specialty chemicals.

Comparison with Similar Compounds

| Compound | Molecular Formula | Molecular Weight | Substituents |

|---|---|---|---|

| 2-Bromo-1-(2-methoxy-ethoxy)-4-trifluoromethoxy-benzene | C10H10BrF3O3 | Approximately 319.08 g/mol | Br, OCH2CH2OCH3, OCF3 |

| 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene | C8H6BrF3O2 | 271.031 g/mol | Br, OCH3, OCF3 |

| 2-Bromo-4-(2-methoxyethoxy)-1-(trifluoromethyl)benzene | C10H10BrF3O2 | 299.08 g/mol | Br, OCH2CH2OCH3, CF3 |

This comparison highlights the structural differences and potential variations in chemical properties among these compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume